1-Hydroxy-3-methylcholanthrene

Description

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry designation for this compound is 3-methyl-1,2-dihydrobenzo[j]aceanthrylen-1-ol, which precisely describes the structural framework and functional group positioning. This systematic nomenclature reflects the complex polycyclic aromatic system with specific attention to the dihydro nature of the molecule and the hydroxyl substitution pattern. The compound has accumulated numerous alternative designations throughout the scientific literature, reflecting its discovery and characterization by different research groups over time.

The comprehensive list of synonyms includes 1-Cholanthrenol, 3-methyl-, which emphasizes the cholanthrene backbone structure with methyl and hydroxyl modifications. Additional nomenclature variations encompass 3-Methylcholanthren-1-ol, highlighting the inverse relationship between the methyl and hydroxyl substituents. The designation 15-Hydroxy-20-methylcholanthrene appears in certain literature sources, representing an alternative numbering system that has been employed historically. Chemical abstracts service has assigned the registry number 3342-98-1 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking.

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | 3-methyl-1,2-dihydrobenzo[j]aceanthrylen-1-ol |

| Chemical Abstracts Service Number | 3342-98-1 |

| Alternative Name 1 | 1-Cholanthrenol, 3-methyl- |

| Alternative Name 2 | 3-Methylcholanthren-1-ol |

| Alternative Name 3 | 15-Hydroxy-20-methylcholanthrene |

| Systematic Identifier | Benz[j]aceanthrylen-1-ol, 1,2-dihydro-3-methyl- |

Propriétés

Numéro CAS |

3342-98-1 |

|---|---|

Formule moléculaire |

C21H16O |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

3-methyl-1,2-dihydrobenzo[j]aceanthrylen-1-ol |

InChI |

InChI=1S/C21H16O/c1-12-6-7-14-10-18-15-5-3-2-4-13(15)8-9-16(18)21-19(22)11-17(12)20(14)21/h2-10,19,22H,11H2,1H3 |

Clé InChI |

CHNZFZQGTXDBFI-UHFFFAOYSA-N |

SMILES |

CC1=C2CC(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O |

SMILES canonique |

CC1=C2CC(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O |

Synonymes |

1-hydroxy-3-methylcholanthrene 1-hydroxy-3-methylcholanthrene, (+-)-isome |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Implications

1-OH-3MC represents a critical intermediate in 3MC carcinogenesis, but its potency is eclipsed by metabolites like 1-Sulfooxy-3MC and 1,9,10-Triol. Structural modifications (e.g., hydroxylation position, sulfation) dictate activation pathways and biological outcomes. Future studies should explore interspecies differences in sulfotransferase activity and enantiomer-specific toxicity.

Méthodes De Préparation

Molecular Configuration

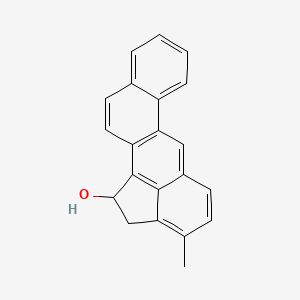

1-OH-3-MCA features a fused polycyclic structure with a hydroxyl group (-OH) at the 1-position and a methyl group (-CH) at the 3-position. The compound’s planar aromatic system facilitates intercalation with DNA, a property linked to its mutagenic and carcinogenic activity. Key computed properties include:

Table 1: Computed Physicochemical Properties of 1-OH-3-MCA

| Property | Value |

|---|---|

| Molecular Weight | 284.3 g/mol |

| XLogP3 | 5.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 0 |

| Exact Mass | 284.120115130 Da |

The low rotatable bond count and high hydrophobicity (XLogP3 = 5.3) underscore its stability and lipid solubility, which influence its bioavailability and metabolic processing.

Metabolic Preparation Pathways

Biotransformation of 3-Methylcholanthrene

1-OH-3-MCA is primarily characterized as a metabolite of 3-MCA, a prototypical polycyclic aromatic hydrocarbon carcinogen. In vivo studies in Sprague-Dawley rats demonstrate that 3-MCA undergoes enzymatic hydroxylation via cytochrome P450 (CYP) enzymes, yielding 1-OH-3-MCA as a major metabolite. This pathway aligns with the general mechanism of aromatic hydroxylation, where CYP enzymes insert an oxygen atom into the substrate.

Key Steps in Metabolic Formation:

-

Enzymatic Activation : 3-MCA is oxidized by CYP1A1/1A2 isoforms, forming an epoxide intermediate.

-

Hydroxylation : Epoxide hydrolases catalyze the addition of a hydroxyl group at the 1-position, generating 1-OH-3-MCA.

-

Conjugation : Further sulfonation by sulfotransferases produces 1-sulfooxy-3-methylcholanthrene, a reactive electrophile implicated in DNA adduct formation.

Experimental Validation

Administering 1-OH-3-MCA to rats at 0.2 µmol doses three times weekly induced localized sarcomas in 42% of subjects within 52 weeks. This confirms its biologic activity and supports the hypothesis that metabolic preparation is a viable route for its generation.

Synthetic Preparation Strategies

While no direct synthesis protocols for 1-OH-3-MCA are provided in the reviewed sources, its structural analogs and reactive derivatives offer clues to potential laboratory methods.

Derivative Synthesis: 1-Sulfooxy-3-methylcholanthrene

The PubMed study describes the synthesis of 1-sulfooxy-3-methylcholanthrene from 1-OH-3-MCA via sulfonation. This two-step process involves:

-

Sulfonation : Reaction with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in the presence of sulfotransferases.

-

Purification : Isolation via chromatography or recrystallization.

Though this method produces a derivative, it implies that 1-OH-3-MCA must first be synthesized or isolated from 3-MCA metabolism.

Inferred Chemical Synthesis

Based on analogous polycyclic hydrocarbon syntheses, a plausible route involves:

-

Friedel-Crafts Acylation : Introducing the methyl group to a cholanthrene precursor.

-

Hydroxylation : Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or enzymatic catalysts to add the hydroxyl group.

-

Purification : Column chromatography or high-performance liquid chromatography (HPLC) to isolate 1-OH-3-MCA.

However, the lack of explicit experimental data in the provided sources limits the ability to validate this pathway.

Analytical and Experimental Data

Mutagenicity and DNA Damage

1-Sulfooxy-3-methylcholanthrene, derived from 1-OH-3-MCA, exhibits direct mutagenic activity in the Ames test and causes DNA strand breaks in vitro. This underscores the importance of sulfonation in activating the compound’s electrophilic properties.

Table 2: Carcinogenicity of 1-OH-3-MCA and Its Derivative

| Compound | Tumor Incidence (52 Weeks) |

|---|---|

| 1-OH-3-MCA | 42% (5/12 rats) |

| 1-Sulfooxy-3-methylcholanthrene | 66% (8/12 rats) |

Spectroscopic Characterization

While the provided sources lack spectral data, typical characterization methods for such compounds include:

-

Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) : For elucidating hydrogen and carbon environments.

-

Infrared (IR) Spectroscopy : To identify functional groups like -OH and aromatic C-H stretches.

Q & A

Q. What are the primary metabolic pathways of 3-methylcholanthrene leading to the formation of 1-hydroxy-3-methylcholanthrene?

this compound is a major metabolite of 3-methylcholanthrene (3-MC) formed via cytochrome P450-mediated hydroxylation. Rat and mouse liver homogenates catalyze the oxidation of 3-MC at the 1-position, yielding this compound as a key intermediate . Further metabolism involves sulfotransferase activity, which converts the hydroxylated metabolite into its reactive sulfate ester, 1-sulfooxy-3-methylcholanthrene, a direct-acting mutagen and DNA-damaging agent . Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been used to isolate and characterize these metabolites .

Q. Which analytical methods are recommended for detecting and quantifying this compound in biological samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) is a robust method for quantifying this compound. The National Institute of Standards and Technology (NIST) provides validated protocols for GC analysis, emphasizing column selection (e.g., DB-5MS) and temperature gradients to optimize resolution . For in vitro studies, radiolabeled 3-MC has been employed to track metabolite formation via scintillation counting, with TLC used for preliminary separation .

Q. What in vitro and in vivo models have been used to study the carcinogenic potential of this compound?

- In vivo : Sprague-Dawley rats administered 0.2 µmol doses of this compound three times weekly developed sarcomas at the injection site in 42% of cases by 52 weeks. Its sulfate ester analog showed higher carcinogenicity (66% incidence) .

- In vitro : The compound’s electrophilic sulfate ester has been tested in Ames mutagenicity assays, demonstrating direct DNA adduct formation without requiring metabolic activation .

Advanced Research Questions

Q. How does sulfotransferase activity influence the metabolic activation and carcinogenicity of this compound?

Sulfotransferases catalyze the conversion of this compound to 1-sulfooxy-3-methylcholanthrene, an electrophilic species that alkylates DNA. This activation is dependent on 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor. Studies in rats show that inhibiting sulfotransferase activity reduces tumor incidence, confirming its critical role in metabolic activation . Researchers should consider interspecies variations in sulfotransferase isoforms when extrapolating results from rodent models to humans.

Q. What are the challenges in synthesizing stable derivatives of this compound for mechanistic studies?

Synthesis of derivatives like 1-sulfooxy-3-methylcholanthrene requires protecting the hydroxyl group to prevent premature reactivity. For example, the tosyl ester of this compound is synthesized using tosyl chloride in pyridine, followed by nucleophilic displacement with pyridine to yield stable pyridinium salts . Stability issues arise due to the compound’s susceptibility to hydrolysis, necessitating anhydrous conditions and inert atmospheres during synthesis.

Q. How do interspecies differences in liver enzyme activity affect the metabolic profile of this compound?

Mouse liver homogenates produce higher proportions of this compound compared to rats, which generate additional metabolites like 11,12-dihydrodiols . These differences are attributed to variations in cytochrome P450 isoforms (e.g., CYP1A1/1A2) and sulfotransferase expression. Researchers must validate metabolic pathways across species when designing translational studies.

Q. What experimental strategies can resolve contradictions in mutagenicity data between this compound and its sulfate ester?

Discrepancies arise from the sulfate ester’s direct mutagenicity versus the parent compound’s dependence on metabolic activation. To address this:

- Use sulfotransferase-deficient cell lines to isolate the contribution of enzymatic activation .

- Compare DNA adduct profiles via P-postlabeling assays to identify adducts unique to each compound .

- Conduct dose-response studies in vivo to differentiate threshold effects .

Safety and Handling Considerations

While not the focus of these FAQs, researchers should note that this compound is classified as a questionable carcinogen with mutagenic and reproductive toxicity potential . Handling requires PPE, fume hoods, and protocols for decontaminating spills using activated charcoal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.